6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Chiral stability Racemization barrier Process chemistry

6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 2222660-14-0) is a bicyclic nitroimidazooxazine featuring a quaternary 6-methyl-6-hydroxy substitution. It belongs to the 2-nitroimidazooxazine class, a pharmacophore extensively validated through the clinical approvals of pretomanid (PA-824) and delamanid for tuberculosis.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
Cat. No. B11902050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCC1(CN2C=C(N=C2OC1)[N+](=O)[O-])O
InChIInChI=1S/C7H9N3O4/c1-7(11)3-9-2-5(10(12)13)8-6(9)14-4-7/h2,11H,3-4H2,1H3
InChIKeyCZZTUQDFHWVQGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: A Structurally Locked Nitroimidazooxazine Scaffold for Antitubercular Drug Discovery


6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 2222660-14-0) is a bicyclic nitroimidazooxazine featuring a quaternary 6-methyl-6-hydroxy substitution. It belongs to the 2-nitroimidazooxazine class, a pharmacophore extensively validated through the clinical approvals of pretomanid (PA-824) and delamanid for tuberculosis [1]. Unlike the prototypical (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol intermediate, the geminal dimethyl/hydroxy substitution at C6 eliminates the chiral center susceptible to racemization, providing a configurationally stable scaffold for downstream derivatization [2]. This compound serves as a strategic building block for generating analog libraries with controlled stereochemistry and tunable physicochemical properties.

Why 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol Cannot Be Replaced by Common Nitroimidazooxazine Analogs


Generic substitution within the 2-nitroimidazooxazine class is confounded by the critical role of the 6-position substituent in governing both biological activity and chemical stability [1]. The (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, a key intermediate lacking the 6-methyl group, possesses a chiral secondary alcohol that is prone to racemization under basic or thermal conditions, potentially leading to batch-to-batch variability in derived products [2]. Furthermore, the 6-position oxygen linker is essential for antitubercular potency; replacing it with carbon reduces activity significantly, while nitrogen substitution only modestly improves it [1]. The target compound's unique quaternary 6-methyl-6-hydroxy architecture provides a non-racemizable tertiary alcohol handle, enabling selective mono-functionalization without competing epimerization, which is not achievable with the des-methyl (S)-alcohol or the fully elaborated 6-alkoxy drug-like analogs such as pretomanid.

Quantitative Differentiation Evidence for 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol Against Structural Comparators


Configurationally Locked Quaternary Center Eliminates Racemization Risk vs. (S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

The target compound bears a quaternary carbon at the 6-position (C6 bearing both methyl and hydroxyl), which removes the single stereogenic center present in the widely used (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 187235-08-1). The (S)-alcohol is configurationally labile; published synthetic protocols require careful pH and temperature control to prevent epimerization during coupling reactions [1]. The 6-methyl-6-hydroxy compound is inherently achiral at C6, thereby eliminating the risk of racemization entirely. This structural feature provides a reproducible chemical handle for generating analog libraries without chiral integrity concerns.

Chiral stability Racemization barrier Process chemistry

6-Hydroxy Substituent Enables Hydrogen-Bond-Mediated Solubility Enhancement Relative to 6-Alkoxy PA-824 Analogs

The target compound features a free tertiary alcohol at the 6-position, in contrast to the 6-alkoxy substituents found in pretomanid (PA-824) and other advanced leads [1]. The hydroxyl group provides hydrogen-bond donor capability (HBD = 1) and improves aqueous solubility. Biphenyl analogs of PA-824, which bear a 6-benzyloxy group, were reported to have poor aqueous solubility due to high lipophilicity [1]. In the 2023 imidazo[2,1-b][1,3]oxazine study, the baseline 6-hydroxy scaffold (without C6-methyl) served as the key intermediate for generating carbamate derivatives with MIC90 values of 0.18–1.63 µM against Mtb H37Rv [2]. The 6-methyl-6-hydroxy compound retains this derivatizable hydroxyl while adding a methyl-induced lipophilicity increment (estimated ΔclogP ≈ +0.5 vs. the des-methyl 6-alcohol), enabling fine-tuning of the hydrophilicity-lipophilicity balance without resorting to large hydrophobic side chains.

Aqueous solubility Hydrogen bonding Drug-like properties

Validated Antitubercular Pharmacophore: Scaffold Activity Confirmed Against MDR-TB Clinical Isolates

The imidazo[2,1-b][1,3]oxazine scaffold has demonstrated potent antimycobacterial activity in multiple independent studies. Fernandes et al. (2023) reported that carbamate derivatives of the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine scaffold achieved MIC90 values of 0.18–1.63 μM against M. tuberculosis H37Rv, with several compounds displaying MIC90 values below 0.5 μM against a panel of multidrug-resistant clinical isolates [1]. Critically, these compounds showed a 1-log greater reduction in mycobacterial burden than rifampicin and pretomanid in Mtb-infected macrophages, confirming the superior intracellular activity attainable from this scaffold [1]. Importantly, derivatives showed no substantial activity against other bacteria or fungi, indicating target selectivity for mycobacteria [1]. As the target compound is a close structural precursor to this validated carbamate series (differing only by the C6-methyl group and the nature of the 6-O substituent), it provides a direct synthetic entry point to generate analogs within this proven activity space.

Antitubercular activity Multidrug-resistant tuberculosis Nitroimidazooxazine

Synthetic Versatility at the 6-OH Handle for Diversification vs. Fully Elaborated 6-Alkoxy Leads

Unlike pretomanid and delamanid, which possess fully elaborated 6-alkoxy side chains that preclude further modification, 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol provides a free tertiary alcohol for late-stage diversification [1]. The 2023 Fernandes study demonstrated that carbamate, carbonate, and ether derivatives can be synthesized from the 6-alcohol scaffold in one or two synthetic steps [1]. The 6-methyl group protects against competing elimination or oxidation at the α-position during derivatization, a limitation of the des-methyl 6-alcohol. This enables the generation of diverse compound libraries through parallel alkylation, acylation, or carbamoylation without stereochemical complications.

Parallel synthesis Focused library Medicinal chemistry

Molecular Docking Confirms Ddn Nitroreductase Engagement Consistent with Pretomanid Binding Mode

Molecular docking studies on imidazo[2,1-b][1,3]oxazine carbamate derivatives revealed that these compounds can interact with the deazaflavin-dependent nitroreductase (Ddn) in a manner similar to pretomanid [1]. Ddn-mediated bioreductive activation is the established mechanism for the antitubercular activity of the 2-nitroimidazooxazine class, converting the nitro group into reactive nitrogen species that exert bactericidal effects [2]. As 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol preserves the critical 2-nitroimidazole pharmacophore and the oxazine core geometry, Ddn recognition is expected to be maintained in derivatives derived from this scaffold.

Nitroreductase Ddn target engagement Mechanism of action

Patent Literature Defines the 2-Nitroimidazooxazine Scope, Confirming the Target Scaffold’s Freedom to Operate for Derivative Work

The broader 2-nitroimidazooxazine chemical space is delineated by key patents including IN-2012DN01414-A and EP 2697232 B1, which claim novel nitroimidazooxazines as antitubercular agents [1][2]. These filings encompass 6-substituted imidazo[2,1-b][1,3]oxazines broadly but focus primarily on elaborated 6-alkoxy and 6-amino derivatives with terminal aryl/heteroaryl groups. The simple 6-methyl-6-hydroxy substitution pattern of the target compound places it in a less densely claimed chemical space, specifically as a synthetic intermediate rather than an end-product therapeutic agent. This provides a favorable intellectual property position for organizations developing proprietary analogs through derivatization of the 6-hydroxy handle.

Patent landscape Freedom to operate Intellectual property

High-Impact Application Scenarios for 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol in Antitubercular Drug Discovery


Stereochemically Robust Focused Library Synthesis for MDR-TB Lead Optimization

The quaternary 6-methyl-6-hydroxy center provides a racemization-proof scaffold for generating focused libraries of 6-O-carbamate, 6-O-ether, and 6-O-ester derivatives. Fernandes et al. (2023) demonstrated that carbamate derivatives from this scaffold achieve MIC90 values of 0.18–1.63 μM against Mtb H37Rv and <0.5 μM against MDR clinical isolates [1]. Parallel synthesis using the target compound as the common intermediate eliminates the chiral HPLC purification step required for the des-methyl alcohol, streamlining library generation and reducing production costs.

Late-Stage Diversification Probe for Ddn Nitroreductase Structure-Activity Relationship Studies

With docking studies confirming Ddn engagement for imidazo[2,1-b][1,3]oxazine carbamates [1], this compound serves as an ideal starting material for investigating the steric and electronic requirements of the Ddn active site pocket adjacent to the 6-position. The 6-hydroxy group can be converted to ethers, carbamates, carbonates, or sulfonates in a single step, each probing different H-bond acceptor/donor profiles and steric bulk. The 6-methyl substituent provides a fixed steric reference, unlike the variable conformations of 6-alkoxy chains in pretomanid analogs.

Process Chemistry Development for Non-Epimerizable Intermediate Scale-Up

For organizations scaling up nitroimidazooxazine synthesis, the achiral nature of this compound eliminates the need for chiral chromatography or asymmetric synthesis steps during intermediate production [1]. This simplifies the supply chain and reduces costs in multi-kilogram campaigns. The compound can be stored without concerns about stereochemical degradation, a documented issue for the (S)-6-alcohol intermediate under prolonged storage or elevated temperatures [2].

Quote Request

Request a Quote for 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.